Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties of 1-Boc-4-(3-pyridinylcarbonyl)piperazine
1-Boc-4-(3-pyridinylcarbonyl)piperazine, systematically named tert-butyl 4-(nicotinoyl)piperazine-1-carboxylate, is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. Its molecular architecture is composed of a central piperazine ring, which is a ubiquitous scaffold in drug discovery, functionalized at one nitrogen with a tert-butoxycarbonyl (Boc) protecting group and at the other with a nicotinoyl group derived from nicotinic acid (pyridine-3-carboxylic acid).
The Boc group serves as a crucial protecting element, rendering the N1 nitrogen of the piperazine ring temporarily unreactive. This allows for selective functionalization at the N4 position. The Boc group can be readily removed under acidic conditions, revealing a secondary amine that can participate in further synthetic transformations. The pyridinylpiperazine moiety itself is a key pharmacophore found in numerous biologically active molecules, including agents targeting the central nervous system.[1][2] For instance, derivatives of pyridinylpiperazine have been investigated as potent and selective α2-adrenoceptor antagonists.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-Boc-4-(3-pyridinylcarbonyl)piperazine, offering a technical resource for researchers and drug development professionals.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Amide Coupling
This protocol describes a representative synthesis using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
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Dissolution: Dissolve nicotinic acid (1.0 eq) and 1-Boc-piperazine (1.05 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
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Addition of Coupling Agents: Add a coupling additive such as hydroxybenzotriazole (HOBt) (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
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Initiation: Slowly add EDC hydrochloride (1.2 eq) to the cooled reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in DCM as the eluent system. The purity of the final product should be confirmed by NMR and Mass Spectrometry.
Reactivity and Stability
The reactivity of 1-Boc-4-(3-pyridinylcarbonyl)piperazine is governed by its key functional groups.
Key Reactive Sites
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Boc Group (N1): This is the most reactive site under specific conditions. It is stable to basic and mild acidic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane. This deprotection is a fundamental step for using the compound as an intermediate, revealing a nucleophilic secondary amine for further reactions like reductive amination or another coupling. [2]* Amide Carbonyl (C=O): The amide bond is generally robust. The lone pair of the adjacent nitrogen delocalizes into the carbonyl, creating a partial double bond character that restricts rotation and can lead to the observation of different conformers (rotamers) in NMR spectroscopy. [3]Hydrolysis of this bond requires harsh acidic or basic conditions.
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Pyridine Nitrogen (N): The nitrogen atom in the pyridine ring is basic and can be protonated in acidic media or participate in reactions such as N-oxidation.
Caption: Diagram highlighting the main functional groups and their reactivity.
Storage and Stability
For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place. [4][5]It is generally stable under recommended storage conditions. [6]Incompatible materials include strong oxidizing agents and strong acids, which can degrade the molecule or cause unwanted reactions. [6]
Applications in Drug Discovery
1-Boc-4-(3-pyridinylcarbonyl)piperazine is not typically an end-product but rather a valuable intermediate. The piperazine ring is one of the most common heterocyclic motifs found in FDA-approved drugs. [2]Its presence can improve the physicochemical properties of a drug candidate, such as its solubility and pharmacokinetic profile.
After Boc deprotection, the resulting secondary amine is a versatile handle for introducing the molecule into a larger scaffold. This is commonly achieved through:
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Reductive Amination: Reaction with an aldehyde or ketone.
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Nucleophilic Aromatic Substitution (SₙAr): Reaction with an electron-deficient aromatic ring.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides. [7]* Amide or Sulfonamide Formation: Acylation with carboxylic acids or sulfonyl chlorides.
The nicotinoyl portion of the molecule is also significant, as the pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets.
Safety Profile
As a laboratory chemical, 1-Boc-4-(3-pyridinylcarbonyl)piperazine should be handled with appropriate care. The safety profile is generally inferred from data on structurally similar compounds.
GHS Hazard Information
The following table summarizes the potential hazards associated with compounds of this class. [8][9]
| Hazard Type | GHS Classification | Hazard Statement |
|---|---|---|
| Acute Toxicity | Acute Tox. 4 | H302: Harmful if swallowed. |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. |
| Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation. |
| Respiratory | STOT SE 3 | H335: May cause respiratory irritation. |
Handling and First Aid
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8]* Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles or a face shield. [8][10]* First Aid (Inhalation): Move the person to fresh air. If breathing is difficult, give oxygen. [5]* First Aid (Skin Contact): Immediately wash the skin with plenty of soap and water. [8]* First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [8]* First Aid (Ingestion): Rinse mouth with water. Do NOT induce vomiting. Call a physician. [6][8]
References
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1-BOC-PIPERAZINE 57260-72-7 wiki. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]
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MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. (n.d.). Watson International. Retrieved January 19, 2026, from [Link]
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1-Boc-4-AP. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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1-Boc-piperazine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
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1-Boc-piperazine. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
- A kind of synthetic method of 1 BOC piperazines. (2017, March 29). Google Patents.
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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N- BOC Piperazine. (n.d.). Intersperse Industries. Retrieved January 19, 2026, from [Link]
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Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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